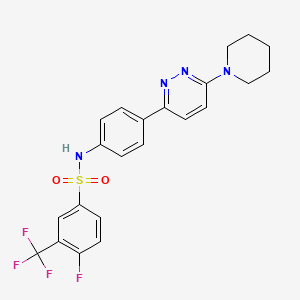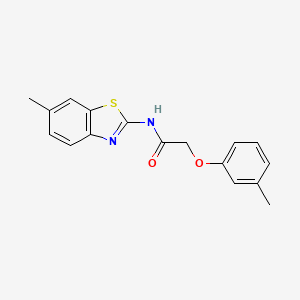![molecular formula C12H15N5O2S B11259629 5-Methyl-3-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-7-one](/img/structure/B11259629.png)
5-Methyl-3-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that features a unique combination of triazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable pyrimidine precursor, often involving a condensation reaction.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through nucleophilic substitution reactions, where the pyrrolidine derivative reacts with an electrophilic center on the triazolo-pyrimidine scaffold.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.
Alcohols: Formed through reduction of the oxo group.
Substituted Derivatives: Formed through nucleophilic substitution reactions on the pyrrolidine ring.
Scientific Research Applications
5-Methyl-3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential drug candidate due to its unique structure and potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound’s derivatives are investigated for their potential use in materials science and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-{[2-oxo-2-(morpholin-4-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one: Similar structure but with a morpholine ring instead of pyrrolidine.
5-Methyl-3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness
The uniqueness of 5-Methyl-3-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one lies in its specific combination of the pyrrolidine ring with the triazolo-pyrimidine scaffold. This combination may confer distinct biological activities and pharmacokinetic properties compared to its analogs with different ring systems.
Properties
Molecular Formula |
C12H15N5O2S |
|---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
5-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H15N5O2S/c1-8-6-9(18)13-11-14-15-12(17(8)11)20-7-10(19)16-4-2-3-5-16/h6H,2-5,7H2,1H3,(H,13,14,18) |
InChI Key |
OMEQARMBPSYEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B11259547.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B11259556.png)
![N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11259561.png)


![N-tert-butyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11259572.png)
![N-(2-methoxy-5-methylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259575.png)

![N-(2-methoxy-5-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259588.png)

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B11259590.png)
![N-(2,4-dimethoxyphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11259600.png)


